4-(4-Fluorophenyl)benzenesulfonate
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Overview
Description
4-(4-Fluorophenyl)benzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a fluorophenyl group attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)benzenesulfonate typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalytic systems, such as potassium fluoride and N-fluorobenzenesulfonimide, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The fluorophenyl group can undergo oxidation to form corresponding quinones or reduction to form fluorophenyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-(4-Fluorophenyl)benzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)benzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: Similar in structure but lacks the sulfonate group.
4-Fluoronitrobenzene: Contains a nitro group instead of a sulfonate group.
Benzenesulfonic Acid Derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
4-(4-Fluorophenyl)benzenesulfonate is unique due to the presence of both a fluorophenyl group and a sulfonate ester moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C12H8FO3S- |
---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H9FO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)/p-1 |
InChI Key |
QESAVUXTGASMMZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])F |
Origin of Product |
United States |
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